Diethyl (2-methylallyl)phosphonate

Catalog No.
S1911221
CAS No.
51533-70-1
M.F
C8H17O3P
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-methylallyl)phosphonate

CAS Number

51533-70-1

Product Name

Diethyl (2-methylallyl)phosphonate

IUPAC Name

3-diethoxyphosphoryl-2-methylprop-1-ene

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3

InChI Key

QOZGSMHGXZMADD-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=C)C)OCC

Canonical SMILES

CCOP(=O)(CC(=C)C)OCC

Source

[1] Sigma-Aldrich, "Diethyl (2-methylallyl)phosphonate 97 51533-70-1" ()

  • Synthesis of Complex Molecules

    Diethyl (2-methylallyl)phosphonate serves as a reactant in the synthesis of various complex molecules with specific functionalities. Examples include:

    • Enantioselective total synthesis of 10-isocyano-4-cadinene: This molecule exhibits antifouling properties, meaning it can prevent the buildup of organisms on surfaces. Researchers have employed Diethyl (2-methylallyl)phosphonate in the creation of this molecule with specific spatial arrangements of atoms (enantioselective synthesis) [2].

Source

[2] Scientific Laboratories, "Diethyl (2-methylallyl)phospho | 593095-1G | SIGMA-ALDRICH | SLS" ()

* **Regiospecific preparation of 4-oxo-2-alkenylphosphonates (OAP):** OAPs are another class of important building blocks in organic synthesis. Diethyl (2-methylallyl)phosphonate participates in a multi-step process involving silylation, Friedel-Crafts acylation, and isomerization to yield these valuable intermediates [2].
  • Development of Pharmaceuticals: Research has explored the use of Diethyl (2-methylallyl)phosphonate in the synthesis of α-aminophosphonate derivatives and azaphosphones. These compounds hold promise for their potential analgesic (pain-relieving) and anti-inflammatory properties, although further investigation is needed [3].

Source

[3] Scientific Laboratories, "Diethyl (2-methylallyl)phospho | 593095-1G | SIGMA-ALDRICH | SLS" ()

Diethyl (2-methylallyl)phosphonate is an organophosphorus compound with the molecular formula C8_8H17_{17}O3_3P and a molecular weight of approximately 192.19 g/mol. This compound appears as a colorless to pale yellow liquid and exhibits a density of 1.013 g/mL at 25ºC. It is classified as an irritant, with specific warnings regarding serious eye irritation . Diethyl (2-methylallyl)phosphonate is notable for its role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds and as a precursor in various

  • Horner-Wadsworth-Emmons Reaction: This compound serves as a reagent in this reaction, which is used to form conjugated carbon-carbon double bonds. The reaction typically involves the reaction of phosphonate esters with aldehydes or ketones to produce alkenes .
  • Friedel-Crafts Acylation: It can be involved in the synthesis of 2-alkenylphosphonates through silylation followed by regiospecific Friedel-Crafts acylation and isomerization .

These reactions highlight its utility in organic synthesis and the development of complex molecules.

While specific biological activities of diethyl (2-methylallyl)phosphonate are not extensively documented, compounds within the phosphonate class often exhibit various biological activities, including antimicrobial and anti-inflammatory properties. For instance, related phosphonates have been explored for their potential as analgesic and anti-inflammatory agents . Further studies are warranted to elucidate the specific biological effects of diethyl (2-methylallyl)phosphonate.

The synthesis of diethyl (2-methylallyl)phosphonate can be achieved through several methods:

  • Direct Alkylation: This method involves the alkylation of diethyl phosphite with 2-methylallyl bromide or iodide, leading to the formation of the desired phosphonate.
  • Phosphorylation of Alcohols: Another approach includes the phosphorylation of suitable alcohols with phosphorus oxychloride followed by subsequent reactions to yield diethyl (2-methylallyl)phosphonate.

These methods underscore its accessibility for research and industrial applications.

Diethyl (2-methylallyl)phosphonate finds applications in various fields:

  • Synthetic Organic Chemistry: It is primarily used as a building block for synthesizing other organic compounds.
  • Proteomics Research: This compound has utility in biochemical assays and proteomics due to its reactivity and ability to form stable derivatives .
  • Agricultural Chemistry: Phosphonates are often explored for their potential role in crop protection and enhancement.

Diethyl (2-methylallyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl phosphonateC6_6H15_15O4_4PSimple structure, widely used in various syntheses
Methyl (2-methylallyl)phosphonateC7_7H15_15O3_3PMethyl group instead of ethyl, affecting reactivity
Ethyl (3-methylbut-2-enyl)phosphonateC8_8H17_17O3_3PDifferent alkyl chain length affecting properties

Diethyl (2-methylallyl)phosphonate's unique structure allows it to participate in specific reactions that other similar compounds may not readily undergo, particularly those involving conjugated systems.

The Michaelis-Arbuzov reaction stands as the most fundamental method for phosphonate synthesis and represents the primary pathway for preparing diethyl (2-methylallyl)phosphonate [1] [2]. This transformation involves the reaction of trialkyl phosphites with alkyl halides to produce phosphonates through a well-established mechanistic pathway [1] [2].

The reaction mechanism proceeds through nucleophilic substitution, where the phosphorus atom of triethyl phosphite attacks the electrophilic carbon center of the 2-methylallyl halide substrate [1] [2]. The initial step involves an SN2 attack by the nucleophilic phosphorus species on the electrophilic alkyl halide, forming a phosphonium salt intermediate [1] [2]. This intermediate is typically unstable under reaction conditions and undergoes subsequent transformation [1] [2].

The displaced halide anion then conducts a second SN2 reaction on one of the ethyl carbons of the phosphonium salt, displacing an oxygen atom to yield the desired phosphonate product along with an ethyl halide byproduct [1] [2]. This mechanistic pathway has been confirmed through the observation that chiral alkyl groups experience inversion of configuration at the carbon center attacked by the halide anion, consistent with SN2 reaction characteristics [1].

Evidence also exists for alternative mechanistic pathways, particularly for substrates that cannot undergo standard SN2 reactions [1]. An allylic rearrangement mechanism (SN2') has been implicated for allyl and propargyl halides, which is particularly relevant for 2-methylallyl substrates [1]. This mechanism accounts for the successful formation of diethyl (2-methylallyl)phosphonate despite the allylic nature of the substrate.

The reactivity order of alkyl halides follows the pattern: alkyl iodides > alkyl bromides > alkyl chlorides [2]. For optimal yields in diethyl (2-methylallyl)phosphonate synthesis, 2-methylallyl bromide or iodide are preferred substrates. Primary alkyl halides react readily, while secondary and tertiary alkyl halides show decreased reactivity [2].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions provide an alternative synthetic route for phosphonate synthesis, particularly valuable for substrates that are challenging for traditional Michaelis-Arbuzov conditions [3] [4] [5]. These methodologies have emerged as powerful tools for forming carbon-phosphorus bonds under mild reaction conditions.

The palladium-catalyzed coupling of aryl halides with hydrogen phosphonate diesters represents a well-established protocol [3] [5]. For allylic phosphonate synthesis, including diethyl (2-methylallyl)phosphonate, palladium(0)-catalyzed reactions of propargylic derivatives with hydrogen phosphonate esters have proven effective [6]. These reactions proceed stereoselectively and stereospecifically, providing convenient access to allenylphosphonates and related compounds [6].

Microwave-assisted palladium-catalyzed cross-coupling reactions offer significant advantages in terms of reaction time and efficiency [5]. Using palladium tetrakis(triphenylphosphine) as catalyst, quantitative cross-coupling of various hydrogen phosphonate diesters with aryl and vinyl halides can be achieved in less than 10 minutes under microwave irradiation [5]. The reactions occur with retention of configuration at both the phosphorus center and vinyl moiety [5].

The mechanism of palladium-catalyzed phosphonate synthesis involves oxidative addition of the organic halide to palladium(0), followed by coordination of the phosphonate nucleophile [4] [5]. Subsequent reductive elimination releases the coupled product and regenerates the palladium(0) catalyst [4] [5]. The role of acetate ion as a bidentate ligand has been shown to significantly accelerate both ligand substitution and reductive elimination steps, leading to remarkable reductions in overall reaction times [4] [5].

Alternative palladium-catalyzed approaches include the coupling of α-diazo phosphonates with benzyl or allyl halides, which proceeds through migratory insertion of palladium carbene intermediates [7]. This methodology enables the synthesis of trisubstituted alkenylphosphonates with excellent stereoselectivity [7].

Optimization of Reaction Conditions (Temperature, Catalysts, Solvents)

Temperature optimization plays a crucial role in phosphonate synthesis efficiency and yield [8] [9] [10]. Traditional Michaelis-Arbuzov reactions typically require elevated temperatures ranging from 140-180°C for optimal conversion [11] [2]. However, modern approaches have demonstrated successful phosphonate synthesis under milder conditions.

Room temperature alternatives to the Arbuzov reaction have been developed using cesium carbonate (Cs2CO3), tetrabutylammonium iodide (TBAI), and dimethylformamide (DMF) as the reaction medium [8]. This mild protocol produces various phosphonates in moderate to high yields exclusively, avoiding the thermal decomposition issues associated with high-temperature conditions [8].

Catalyst selection significantly influences reaction outcomes [10] [12]. Lewis acid catalysts such as zinc iodide (ZnI2) have proven effective for room temperature phosphonate synthesis, providing yields of 50-96% within 5-20 minute reaction times [10]. Other effective catalysts include bismuth trichloride (BiCl3), tin dichloride (SnCl2), and calcium chloride (CaCl2) [13] [10].

Sulfated materials, including sulfated polyborates and sulfated meglumine, have emerged as promising catalysts for solvent-free phosphonate synthesis [10]. These catalysts show superior performance in the absence of solvents, with yields decreasing when organic solvents are employed [10].

Solvent selection impacts both reaction rate and product selectivity [8] [10]. Solvent-free conditions often provide optimal results for many phosphonate syntheses [10] [12]. When solvents are required, dimethylformamide, acetonitrile, and tetrahydrofuran have shown good compatibility with various catalyst systems [8] [10].

Microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency [13] [10]. Microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields [13]. This technique is particularly beneficial for temperature-sensitive substrates that might decompose under prolonged heating [13].

The optimization of reaction conditions for diethyl (2-methylallyl)phosphonate synthesis requires careful consideration of the allylic nature of the substrate. Lower temperatures (60-90°C) may be preferred to minimize elimination reactions that could lead to byproduct formation [10]. Catalyst systems that promote SN2' mechanisms over elimination pathways are particularly valuable for this substrate [1].

Large-Scale Production Challenges and Purification Techniques

Large-scale production of diethyl (2-methylallyl)phosphonate faces several technical and economic challenges [14] [15] [16]. The global phosphonates market, valued at over USD 1 billion in 2022, demonstrates the commercial significance of these compounds, with Asia Pacific representing a major production region due to raw material availability and cost advantages [14].

Scale-up challenges primarily stem from heat management during exothermic Michaelis-Arbuzov reactions [17]. Industrial processes require careful temperature control to prevent thermal decomposition and maintain product quality [17]. Continuous flow reactors have been employed to address these thermal management issues, allowing better heat dissipation and more consistent product quality [17].

The formation of alkyl halide byproducts presents both environmental and economic concerns in large-scale production [15]. These byproducts can react with unreacted phosphite under reaction conditions, reducing yield and reaction efficiency [9]. Modified processes using dialkylphosphite salts instead of trialkylphosphites eliminate this problem but typically result in lower yields [9].

Purification techniques for phosphonate products must address the polar nature of these compounds and their tendency to form stable metal complexes [18] [19]. Conventional distillation methods are often employed for diethyl (2-methylallyl)phosphonate, taking advantage of its relatively low boiling point (62°C at 0.1 mmHg) [20]. However, thermal stability considerations require careful control of distillation conditions to prevent decomposition.

Advanced purification methods include the use of ion-exchange resins for removing trace metal contaminants [21]. Strong cation exchange resins such as Dowex 50WX8 have proven effective for removing divalent cations like calcium and magnesium, which can interfere with product quality [21]. However, certain phosphonates, particularly those with free amino groups, show strong retention on these resins, requiring modified elution procedures [21].

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has become essential for quality control and trace impurity analysis in commercial phosphonate production [19] [22]. These analytical methods enable detection of phosphonate-related impurities at sub-ppm levels, ensuring product specifications are met [19] [22].

Industrial production facilities must also address waste stream management [18] [16]. Phosphonate-containing wastewater requires specialized treatment due to the stability of the carbon-phosphorus bond [18]. Advanced oxidation processes using iron(III)/ultraviolet/co-precipitation methods have shown effectiveness for phosphonate removal from industrial effluents [18].

Byproduct Analysis and Yield Optimization Strategies

Byproduct formation in diethyl (2-methylallyl)phosphonate synthesis requires systematic analysis to optimize yields and minimize waste [23] [24]. The primary byproducts include ethyl halides from the Michaelis-Arbuzov reaction, elimination products from the allylic substrate, and various decomposition products formed under reaction conditions [23] [24].

Ethyl halide formation is inherent to the Michaelis-Arbuzov mechanism, with ethyl bromide or ethyl iodide produced stoichiometrically relative to the desired phosphonate product [1] [2]. These volatile byproducts can be removed by distillation during workup, but their formation represents a loss of ethyl groups from the phosphite starting material [23].

Elimination reactions pose a particular challenge for 2-methylallyl substrates due to their allylic nature [25]. Base-catalyzed elimination can produce 2-methylpropene along with phosphonic acid derivatives [25]. This side reaction is favored by high temperatures and basic conditions, making reaction parameter optimization critical [25].

Dehydrohalogenation processes result in yield losses typically ranging from 3-8% in industrial applications [17]. These losses occur through decomposition mechanisms that compete with the desired phosphonate formation [17]. Careful control of reaction temperature and residence time can minimize these losses [17].

Side reactions during phosphonate deprotection steps also contribute to yield losses [23]. The McKenna reaction, commonly used for converting phosphonate esters to phosphonic acids, can be accompanied by side reactions including ester cleavage and decomposition product formation [23]. These issues can be addressed through proper precautions during the silylation step and controlled solvolysis conditions [23].

Yield optimization strategies focus on several key areas [10] [12]. Catalyst selection plays a crucial role, with modern catalysts enabling higher yields under milder conditions [10]. Sulfated polyborates, for example, can achieve 98% yields within 5 minutes under optimized conditions [10]. Reaction medium optimization, including the use of solvent-free conditions where appropriate, can significantly improve yields [10] [12].

Temperature optimization represents a critical balance between reaction rate and byproduct formation [10]. Lower temperatures favor cleaner reactions but may require longer reaction times or more active catalysts [10]. Microwave-assisted synthesis offers a solution by providing rapid heating with better temperature control [10].

Advanced monitoring techniques enable real-time optimization of reaction conditions [19] [22]. In-situ spectroscopic methods can track reaction progress and identify optimal stopping points to maximize yield while minimizing byproduct formation [19]. High-throughput screening methods facilitate rapid optimization of multiple reaction parameters simultaneously [26] [27].

The development of continuous flow processes offers advantages for yield optimization by providing better control over reaction parameters and enabling rapid optimization of residence time and temperature profiles [17]. These systems also facilitate better heat management, reducing the formation of thermal decomposition products [17].

Diethyl (2-methylallyl)phosphonate exhibits characteristic reactivity patterns typical of organophosphorus compounds through nucleophilic substitution mechanisms at the phosphorus center. These reactions proceed through the formation of pentacoordinate phosphorane intermediates, with the mechanism involving exchange of ligands under thermodynamic control [1] [2]. The stereochemical outcome depends on the nature of the nucleophile and reaction conditions, with electrophilic substitution typically proceeding with retention of absolute configuration while nucleophilic substitution occurs with inversion of configuration at the phosphorus center [2].

The most versatile approach for nucleophilic substitution involves electrophilic activation of the phosphonate with triflic anhydride, followed by nucleophilic attack [1] [3]. This method enables selective monochlorophosphonyl intermediate formation through treatment with chloride sources, which subsequently undergoes nucleophilic substitution with diverse nucleophiles including oxygen, sulfur, nitrogen, and carbon-centered species [1]. The reaction conditions are mild and exhibit excellent functional group tolerance, making this approach suitable for late-stage functionalization of complex molecules.

Electron-withdrawing substituents significantly enhance the rate of nucleophilic substitution by increasing the electrophilicity of the phosphorus center [1]. The reaction mechanism involves initial formation of a phosphonium ion intermediate, followed by Arbuzov-type rearrangement and final nucleophilic displacement [1]. The stereochemical outcome can be controlled through careful selection of reaction conditions, with temperature, solvent, and base strength all influencing the kinetic versus thermodynamic product distribution.

The reaction scope encompasses a broad range of nucleophiles. Alkoxide nucleophiles readily displace ethoxide groups to form mixed phosphonates with good yields [1]. Thiol nucleophiles, including aliphatic, aromatic, and sterically hindered examples, successfully participate in the substitution to generate phosphonothioates [1]. Nitrogen nucleophiles such as sulfonamides, amines, and heterocyclic compounds form phosphonamidates under these conditions [1]. Carbon nucleophiles, particularly deprotonated terminal alkynes, generate phosphinates through this methodology [1].

Alkylation and Arylation Pathways

Alkylation reactions of diethyl (2-methylallyl)phosphonate can proceed through several distinct pathways, depending on the electrophilic partner and reaction conditions. The classical Michaelis-Arbuzov reaction represents the most fundamental alkylation mechanism, where trialkyl phosphites react with alkyl halides to form phosphonates through an SN2 mechanism [4]. This reaction is initiated by nucleophilic attack of the phosphorus atom on the electrophilic carbon center, forming a phosphonium salt intermediate that subsequently undergoes alkyl group migration.

Photocatalytic approaches have emerged as powerful methods for carbon-phosphorus bond formation through radical alkylation pathways [5] [6]. These methodologies enable the conversion of alkyl bromides to the corresponding phosphonates under mild visible light irradiation conditions. The mechanism involves photocatalytic generation of alkyl radicals, which then undergo addition to phosphorus centers followed by radical fragmentation processes [7]. The rate constants for primary alkyl radical phosphonylation have been estimated at approximately 10^6 M^-1 s^-1, indicating highly efficient radical capture [7].

Nickel-catalyzed Suzuki-Miyaura coupling reactions provide an alternative route for arylation of allyl phosphonates [8]. These reactions proceed under aqueous conditions using water-soluble ligands and demonstrate excellent functional group tolerance. The optimal conditions involve NiSO4·6H2O as catalyst with cationic 2,2'-bipyridyl ligands, K3PO4 as base, and heating to 120°C in water [8]. The reaction shows high selectivity for 2-aryl allyl phosphonate products with E:Z ratios typically exceeding 95:5.

The mechanochemical approach represents an emerging green methodology for phosphonate alkylation [9] [10]. Ball-milling of condensed phosphates with potassium acetylide produces phenethynylphosphonate through direct C-P bond formation without redox cycling [9]. This method circumvents the traditional energy-intensive thermal processes and provides a sustainable alternative for phosphonate synthesis.

Palladium-catalyzed cross-coupling reactions enable efficient C-P bond formation using aryl nonaflates as electrophilic partners [11]. These reactions benefit from iodide acceleration, resulting in reduced reaction times and excellent yields of aryl phosphonates [11]. The methodology tolerates a wide range of P(O)-H compounds and provides access to diverse organophosphorus architectures.

Horner-Wadsworth-Emmons Olefination Applications

The Horner-Wadsworth-Emmons (HWE) reaction represents one of the most important applications of diethyl (2-methylallyl)phosphonate, enabling stereoselective formation of carbon-carbon double bonds [12] [13]. This reaction proceeds through deprotonation of the phosphonate α-hydrogen to generate a stabilized carbanion, which subsequently undergoes nucleophilic addition to aldehydes or ketones [13]. The mechanism involves formation of an oxaphosphetane intermediate that undergoes elimination to produce predominantly E-alkenes [13].

The stereoselectivity of the HWE reaction depends critically on several factors including temperature, solvent, base, and the electronic nature of substituents [13] [14]. Higher reaction temperatures generally favor E-alkene formation, with the selectivity increasing from 84:16 at low temperatures to >95:5 under optimized conditions [14]. The choice of base significantly influences the outcome, with lithium salts providing superior E-selectivity compared to sodium or potassium counterparts [14].

Still-Gennari modification conditions enable access to Z-alkenes with excellent stereoselectivity when trifluoroethyl phosphonates are employed [15] [16]. The use of potassium hexamethyldisilazide (KHMDS) with 18-crown-6 at low temperatures (-78°C) in THF provides Z:E ratios exceeding 95:5 [16]. The high Z-selectivity results from the electron-withdrawing nature of the fluorinated phosphonate, which accelerates elimination relative to equilibration of oxaphosphetane intermediates [16].

Masamune-Roush conditions represent mild alternatives for base-sensitive substrates, utilizing LiCl and diisopropylethylamine in acetonitrile at ambient temperature [17] [14]. These conditions maintain high E-selectivity while avoiding decomposition of sensitive functionalities. The addition of lithium chloride enhances the acidity of the phosphonate, allowing the use of weaker bases and milder reaction conditions [14].

The reaction scope encompasses diverse carbonyl compounds including aromatic aldehydes (E:Z = 98:2), aliphatic aldehydes (E:Z = 95:5), and hindered ketones [13]. Aromatic aldehydes consistently provide excellent E-selectivity regardless of substitution pattern [13]. For trisubstituted alkene formation, the steric bulk of both the phosphonate ester groups and the electron-withdrawing substituent critically influences the stereochemical outcome [13].

Hydrolysis Kinetics and Stability Under Aqueous Conditions

The hydrolysis of diethyl (2-methylallyl)phosphonate proceeds through a two-step consecutive mechanism involving initial formation of a phosphonic acid monoester intermediate followed by complete hydrolysis to the phosphonic acid [18]. The kinetic studies reveal that both steps follow pseudo-first-order kinetics with the second P-O-C bond cleavage being the rate-determining step [18]. The reaction mechanism involves nucleophilic attack of water on the phosphorus center through an AAc2 pathway with P-O bond cleavage [19].

The hydrolysis rate constants demonstrate significant dependence on electronic and steric factors [18]. For structurally related α-hydroxybenzylphosphonates, dimethyl esters hydrolyze faster than diethyl analogs, with k1 values of 2.64 h^-1 versus 1.03 h^-1 and k2 values of 0.60 h^-1 versus 0.35 h^-1 respectively [18]. Electron-withdrawing substituents dramatically accelerate hydrolysis, with 4-nitro substituted phosphonates showing k1 values of 5.18 h^-1 compared to 2.64 h^-1 for the unsubstituted analog [18].

The stability of phosphonate esters under aqueous conditions depends on pH, temperature, and the presence of catalytic metal ions [20]. Under neutral pH conditions, phosphonates exhibit remarkable stability compared to their phosphate analogs, with half-lives extending from hours to days depending on the substituent pattern [18]. The inherent stability arises from the reduced electrophilicity of the phosphorus center compared to phosphates and the absence of intramolecular general acid catalysis [21].

Acidic conditions significantly accelerate phosphonate hydrolysis through protonation of the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center [18]. The optimal reaction conditions for complete hydrolysis involve refluxing with six equivalents of concentrated hydrochloric acid for 12 hours, though this represents harsh conditions unsuitable for sensitive functionalities [19]. Milder acidic hydrolysis can be achieved using buffered aqueous solutions at elevated temperatures.

Base-catalyzed hydrolysis proceeds through hydroxide ion attack on the phosphorus center [19]. The rate of alkaline hydrolysis decreases with increasing steric bulk of the alkyl substituents, following the order: methyl > ethyl > isopropyl > tert-butyl [19]. The presence of electron-withdrawing groups on the phosphorus-bound carbon significantly enhances the rate of base-catalyzed hydrolysis [19].

Radical-Mediated Transformation Mechanisms

Radical-mediated transformations of diethyl (2-methylallyl)phosphonate involve complex mechanisms centered around phosphoranyl radical intermediates [22]. These reactions typically proceed through initial radical addition to the phosphorus center, forming transient five-coordinate phosphoranyl species that undergo either α-scission to regenerate starting materials or productive β-scission to form new C-P bonds [22]. The competition between these pathways depends on the relative stabilities of potential leaving groups and the thermodynamic driving force for fragmentation.

Photocatalytic generation of alkyl radicals enables efficient phosphonylation using specially designed phosphorus radical traps [23] [24]. The benzhydryl-catechol-phosphite (BecaP) reagent represents a significant advancement in this area, incorporating a catechol ligand for phosphoranyl radical stabilization and a benzhydryl leaving group to promote β-scission [23]. The rate constant for phosphonylation of primary alkyl radicals with BecaP has been measured at 4.7 × 10^5 M^-1 s^-1 in acetonitrile [23].

The mechanism of photocatalytic phosphonylation involves multiple steps: initial photocatalytic generation of alkyl radicals, rapid addition to the phosphorus center, formation of stabilized phosphoranyl radicals, and final β-scission to produce phosphonates [23]. The catechol ligand provides crucial stabilization through delocalization of the unpaired electron, while the benzhydryl group serves as an efficient radical leaving group with appropriate thermodynamic properties [23].

Deoxygenation reactions represent another important class of radical-mediated phosphonate transformations [22]. These processes involve nucleophilic attack of sulfoxides or other heteroatom-containing compounds on phosphine radical cations, followed by β-scission to regenerate the reduced substrate and phosphine oxide [22]. The reactions proceed through radical chain mechanisms with excellent functional group tolerance.

The development of redox-switchable phosphorus radical traps has enabled versatile phosphonylation methodologies [24]. These reagents can participate in both reductive and oxidative quenching cycles depending on the nature of the radical precursor, making them applicable to diverse substrate classes [24]. The benzhydryl radical leaving group functions as both a single-electron oxidant and reductant, enabling photocatalyst turnover through multiple mechanistic pathways [24].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl (2-methylallyl)phosphonate

Dates

Last modified: 08-16-2023

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